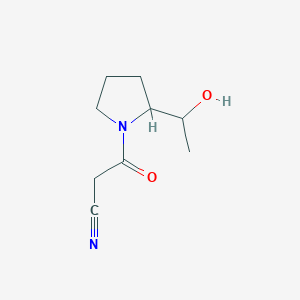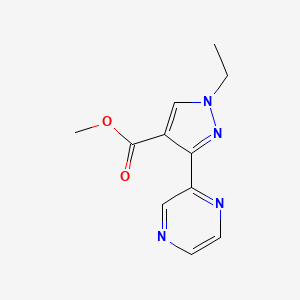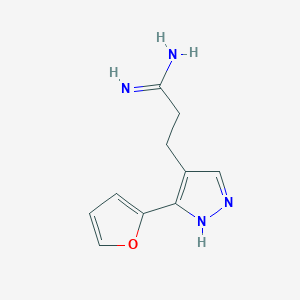![molecular formula C6H12N2O B1491026 3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇 CAS No. 2097993-94-5](/img/structure/B1491026.png)
3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇
描述
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
“3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇”及其衍生物是医药化学中很有潜力的构建模块 . 它们可用于合成各种药物,促进针对疾病的新疗法的开发 .
农业化学品
该化合物在农业化学品的合成中也有应用. 它可用于制造新的杀虫剂、除草剂和其他提高作物产量并保护植物免受害虫侵害的化学品.
特种化学品
除了在医药和农业中的应用,“3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇”还用于合成其他特种化学品. 这些化学品在各个行业有着广泛的应用.
生物化学研究
研究发现,“3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇”具有多种生化和生理效应. 这使其成为生物化学研究中的宝贵工具,帮助科学家了解生物过程并开发新的生物化学技术.
对位取代苯的模拟
双环[3.1.1]庚烷,包括“3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇”,已被证明可以模拟生物活性化合物中对位取代苯的片段 . 该特性可用于设计新型药物和其他生物活性分子 .
氮杂类似物的合成
“3-氨基-3-氮杂双环[3.1.1]庚烷-6-醇”可用于合成双环[3.1.1]庚烷的氮杂类似物 . 这些氮杂类似物与母体化合物具有相似的物理化学性质,但额外具有氮原子的功能 .
作用机制
Target of Action
The specific targets of 3-Amino-3-azabicyclo[31A related compound was incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors.
Mode of Action
The exact mode of action of 3-Amino-3-azabicyclo[31If it behaves similarly to the related compound used in rupatidine, it may act as an antagonist at histamine receptors, preventing the action of histamine and reducing allergic symptoms .
Biochemical Pathways
The specific biochemical pathways affected by 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may affect pathways involving histamine signaling .
Pharmacokinetics
The ADME properties of 3-Amino-3-azabicyclo[31The related compound used in rupatidine was reported to have improved physicochemical properties , which could potentially impact its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of 3-Amino-3-azabicyclo[31If it acts similarly to the related compound used in Rupatidine, it may reduce the physiological effects of histamine, potentially alleviating allergic symptoms .
生化分析
Biochemical Properties
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine, replacing the pyridine ring, which led to improved physicochemical properties . The compound’s interactions with biomolecules often involve hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.
Cellular Effects
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol affects various types of cells and cellular processes. It has been shown to mimic the fragment of meta-substituted benzenes in biologically active compounds, which suggests its potential impact on cell signaling pathways and gene expression . The compound’s influence on cellular metabolism and function can be attributed to its structural similarity to other biologically active molecules.
Molecular Mechanism
The molecular mechanism of 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its incorporation into drug structures, such as Rupatidine, highlights its ability to enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions . Additionally, changes in gene expression may occur as a result of these interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term in vitro and in vivo studies are necessary to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective
Metabolic Pathways
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 3-Amino-3-azabicyclo[3.1.1]heptan-6-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s physicochemical properties, such as solubility and lipophilicity, also play a role in its transport and distribution.
Subcellular Localization
3-Amino-3-azabicyclo[3.1.1]heptan-6-ol exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-amino-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-8-2-4-1-5(3-8)6(4)9/h4-6,9H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIOWGRTLIRQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(6-chloro-2-methylpyrimidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1490950.png)

![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1490954.png)



![(E)-4-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490959.png)



